2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
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Overview
Description
2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[44]non-3-ene is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene typically involves the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro[4.4]nonenone ring system . In the case of substrates with an internal alkyne substituent, the reaction proceeds via a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migration pathway to give the azaspiro[4.5]decadienone derivative .
Chemical Reactions Analysis
2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include gold(I) catalysts, hydrohalic acids, and other organometallic reagents . Major products formed from these reactions include spirocyclic chlorocyclopropanes and other spirocyclic derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . In industry, it can be used in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene involves the gold(I)-catalyzed spirocyclization process. This reaction proceeds via a series of migration and cyclization steps, ultimately leading to the formation of the spirocyclic ring system . The molecular targets and pathways involved in this process include the acyloxy migration and Nazarov cyclization pathways .
Comparison with Similar Compounds
Similar compounds to 2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene include other spirocyclic compounds such as azaspiro[4.4]nonenones and azaspiro[4.5]decadienones . These compounds share similar structural features and synthetic pathways but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the trideca-9,11-diyn-1-ylidene moiety .
Properties
CAS No. |
192724-45-1 |
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Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-trideca-9,11-diynylidene-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-15-17-20(22-19)16-13-18-21-20/h14-15,17H,6-13,16,18H2,1H3 |
InChI Key |
XXZJRNFHRBVYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CCCCCCCCC=C1C=CC2(O1)CCCO2 |
Origin of Product |
United States |
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